molecular formula C9H6BrF3 B14861635 1-[2-Bromovinyl]-4-trifluoromethylbenzene

1-[2-Bromovinyl]-4-trifluoromethylbenzene

Cat. No.: B14861635
M. Wt: 251.04 g/mol
InChI Key: GGXGMQKZNYMKEH-UHFFFAOYSA-N
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Description

1-[2-Bromovinyl]-4-trifluoromethylbenzene (CAS: 1059140-27-0 ) is a high-value organobromide building block in medicinal chemistry and modern drug design. Its molecular formula is C9H6BrF3, with a molecular weight of 251.04 g/mol . The compound features a vinyl bromide moiety adjacent to a trifluoromethylbenzene ring, a structure that offers versatile reactivity for cross-coupling reactions, making it a critical intermediate in the synthesis of more complex molecules. Incorporating the trifluoromethyl (-CF3) group into organic compounds is a central strategy in modern drug design, as it significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity . This makes this compound a particularly valuable reagent for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic properties of new chemical entities (NCEs) . The compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethenyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGMQKZNYMKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Bromovinyl 4 Trifluoromethylbenzene

Stereoselective Synthesis of 1-[2-Bromovinyl]-4-trifluoromethylbenzene

Achieving a high degree of stereoselectivity is paramount in modern organic synthesis. For this compound, this involves carefully chosen reagents and reaction sequences to favor the formation of either the (E) or (Z) isomer from the precursor, 4-trifluoromethylphenylacetylene.

The (E)-isomer, where the bromo and trifluoromethylphenyl groups are on opposite sides of the double bond, is often accessible through reactions that proceed via an anti-addition or a sequence involving regioselective addition followed by substitution with retention of geometry.

Hydrozirconation of terminal alkynes using zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂ZrHCl) is a powerful method for producing alkenylzirconium intermediates with high regio- and stereoselectivity. princeton.edu The reaction proceeds via a syn-addition of the zirconium-hydride bond across the alkyne. For a terminal alkyne like 4-trifluoromethylphenylacetylene, the sterically less hindered placement of the bulky zirconium complex occurs at the terminal carbon atom. researchgate.net

This intermediate alkenylzirconocene is then treated with an electrophilic brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂). The C-Zr bond is cleaved, and a C-Br bond is formed with retention of the vinyl geometry. princeton.edu This two-step, one-pot sequence reliably produces the (E)-vinyl bromide.

StepReagent(s)Intermediate/ProductStereochemistry
1. Hydrozirconation4-trifluoromethylphenylacetylene, Cp₂ZrHCl(E)-[2-(4-Trifluoromethylphenyl)vinyl]zirconocenesyn-addition
2. BrominationN-Bromosuccinimide (NBS) or Br₂(E)-1-[2-Bromovinyl]-4-trifluoromethylbenzeneRetention of configuration

The direct addition of hydrogen bromide (HBr) to an alkyne can also yield vinyl bromides. The stereochemical outcome is typically an anti-addition of H-Br across the triple bond, which leads to the (E)-isomer. youtube.com However, the regioselectivity of this reaction is a critical consideration. According to Markovnikov's rule, the proton adds to the carbon with more hydrogen atoms, and the bromide adds to the more substituted carbon. For a terminal alkyne, this would place the bromine on the internal carbon, which is not the desired product.

To achieve the required anti-Markovnikov regioselectivity, the reaction is often performed under radical conditions. The presence of radical initiators (e.g., peroxides) with HBr leads to the addition of a bromine radical to the terminal carbon, followed by hydrogen abstraction, to yield the desired (E)-1-[2-bromovinyl]-4-trifluoromethylbenzene. More modern methods have also been developed that achieve a catalytic anti-Markovnikov hydrobromination of terminal alkynes with high (E)-selectivity under non-radical conditions. acs.org The presence of the electron-withdrawing trifluoromethyl group can influence the stability of potential cationic intermediates in polar mechanisms, making radical or catalytic pathways more reliable for achieving this specific regiochemical outcome. libretexts.orgacs.org

MethodReagentsKey FeatureStereochemical Outcome
Radical AdditionHBr, Peroxides (e.g., AIBN)Anti-Markovnikov regioselectivity(E)-isomer via anti-addition
Catalytic HydrobrominationHBr source, Transition Metal CatalystCatalytic control of regioselectivityHigh (E)-selectivity acs.org

The synthesis of the (Z)-isomer requires a syn-addition of H and Br across the alkyne, a pathway that is less common than anti-addition. Therefore, alternative multi-step strategies are typically employed.

One effective strategy involves the bromoboration of the alkyne. The reaction of 4-trifluoromethylphenylacetylene with a bromoborane (B216815) reagent can proceed via a syn-addition, placing the boryl and bromo groups on the same side of the newly formed double bond. Subsequent protonolysis of the carbon-boron bond with an acid replaces the boryl group with a hydrogen atom, yielding the (Z)-vinyl bromide with high stereochemical purity. organic-chemistry.org

Another established route involves the stereospecific debrominative decarboxylation of an anti-2,3-dibromo-3-arylpropanoic acid. This precursor can be synthesized from the corresponding cinnamic acid. Treatment of this dibrominated precursor with a suitable base can lead to the formation of the (Z)-vinyl bromide. researchgate.net This method leverages the defined stereochemistry of the precursor to control the geometry of the final product.

Control of (E)-Stereoselectivity in Vinyl Bromide Formation

Decarboxylative Halogenation Pathways for this compound Precursors

An entirely different approach to vinyl bromides involves the decarboxylation of α,β-unsaturated carboxylic acids. This transformation, known as a halodecarboxylation or Hunsdiecker-type reaction, forms the vinyl halide by replacing a carboxyl group with a halogen. wikipedia.org

The Hunsdiecker reaction traditionally involves the reaction of a silver carboxylate with elemental bromine. wikipedia.org For the synthesis of this compound, the required precursor would be the silver salt of 4-trifluoromethylcinnamic acid. The reaction is believed to proceed through a radical mechanism. adichemistry.com

Several modifications of the Hunsdiecker reaction have been developed to avoid the need to pre-form the silver salt.

Cristol-Firth Modification : Uses the free carboxylic acid with mercuric oxide (HgO) and bromine. wikipedia.org

Kochi Reaction : Employs lead(IV) acetate (B1210297) and a lithium halide (LiBr) as the halogen source. wikipedia.org

Barton Modification : Involves the decomposition of thiohydroxamate esters in halogen donor solvents. thermofisher.com

NBS as Bromine Source : Many modern variations use N-Bromosuccinimide (NBS) as the bromine source, often with a catalyst. organic-chemistry.org

The application of these methods to substrates with electron-withdrawing groups, such as 4-trifluoromethylcinnamic acid, can be challenging. Such substrates may be unreactive or give low yields under standard Hunsdiecker conditions. rsc.orgresearchgate.net However, modified protocols, sometimes utilizing different catalysts or reaction media, have been developed to improve yields for these less reactive substrates. researchgate.netrsc.orgnih.gov The stereoselectivity of these reactions can vary, though many Hunsdiecker-type reactions on cinnamic acids are reported to yield the (E)-β-bromostyrenes. researchgate.net

Reaction NameTypical ReagentsSubstrateKey Advantage
Classic HunsdieckerSilver (I) carboxylate, Br₂Silver 4-trifluoromethylcinnamateThe original method wikipedia.org
Cristol-Firth ModificationCarboxylic acid, HgO, Br₂4-Trifluoromethylcinnamic acidAvoids silver salt preparation wikipedia.org
Kochi ReactionCarboxylic acid, Pb(OAc)₄, LiBr4-Trifluoromethylcinnamic acidUses a different metal salt system wikipedia.org
N-Halosuccinimide MethodCarboxylic acid, NBS, Catalyst (e.g., Et₃N)4-Trifluoromethylcinnamic acidMilder, more common bromine source organic-chemistry.org

Microwave-Assisted Decarboxylative Bromination Methodologies

The Hunsdiecker reaction and its modifications provide a pathway for the synthesis of organic halides from carboxylic acids through decarboxylative halogenation. chemistrysteps.comwikipedia.org In the context of producing vinyl halides from α,β-unsaturated carboxylic acids, such as cinnamic acids, this reaction can be facilitated by microwave irradiation to enhance reaction rates and yields. wikipedia.org This method typically involves the reaction of a cinnamic acid derivative with a bromine source in the presence of a catalyst.

A common approach for the decarboxylative bromination of cinnamic acids is the use of N-bromosuccinimide (NBS) as the bromine source, often in conjunction with a catalytic amount of a salt like lithium acetate. wikipedia.org Microwave assistance in this reaction has been shown to preferentially synthesize (E)-β-arylvinyl halides. wikipedia.org The general mechanism is believed to proceed through a radical pathway. wikipedia.org

ReactantsCatalystBromine SourceSolventConditionsProduct
Substituted Cinnamic AcidLithium Acetate (catalytic)N-Bromosuccinimide (NBS)Acetonitrile/WaterMicrowave Irradiation(E)-β-Bromostyrene derivative

Influence of Aromatic Substituents on Decarboxylative Bromination Efficiency

The efficiency of the Hunsdiecker-type decarboxylative bromination is significantly influenced by the electronic nature of the substituents on the aromatic ring of the cinnamic acid. Generally, electron-donating groups on the aromatic ring enhance the reaction rate and yield. Conversely, the presence of strong electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group, has been reported to be detrimental to the reaction. researchgate.nettudelft.nl

Several studies have indicated that cinnamic acids bearing electron-withdrawing substituents are often unreactive under typical decarboxylative bromination conditions. researchgate.nettudelft.nl This is attributed to the destabilization of the key intermediates in the reaction mechanism. The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making the decarboxylation step less favorable.

In a chemoenzymatic Hunsdiecker-type reaction, it was explicitly found that aromatic rings containing electron-withdrawing substituents such as halides, cyano, nitro, or trifluoromethyl groups were not converted to the corresponding vinyl bromides, and the starting material was recovered. tudelft.nl This suggests that the synthesis of this compound via the decarboxylative bromination of 4-(trifluoromethyl)cinnamic acid is likely to be an inefficient method.

Aromatic SubstituentElectronic EffectInfluence on Decarboxylative Bromination
-OCH₃ (Methoxy)Electron-donatingFavorable
-CH₃ (Methyl)Electron-donatingFavorable
-H (Hydrogen)NeutralModerate
-Cl (Chloro)Electron-withdrawingUnfavorable
-NO₂ (Nitro)Strongly electron-withdrawingUnfavorable/Unreactive
-CF₃ (Trifluoromethyl)Strongly electron-withdrawingUnfavorable/Unreactive

Hydrohalogenation Routes to this compound

An alternative and more promising approach for the synthesis of this compound is the hydrobromination of 4-(trifluoromethyl)phenylacetylene. This reaction involves the addition of hydrogen bromide (HBr) across the carbon-carbon triple bond.

Catalyzed Hydrobromination of 4-(Trifluoromethyl)phenylacetylene

The hydrobromination of alkynes can be catalyzed by various species to control the regioselectivity and stereoselectivity of the addition. For terminal alkynes, the addition of HBr can result in either the Markovnikov product (bromine atom on the more substituted carbon) or the anti-Markovnikov product (bromine atom on the terminal carbon). The presence of a strong electron-withdrawing group like the trifluoromethyl group on the phenyl ring of 4-(trifluoromethyl)phenylacetylene is expected to favor the formation of the anti-Markovnikov product. This is because the electron-withdrawing nature of the substituent destabilizes the formation of a carbocation at the benzylic position, which is an intermediate in the Markovnikov addition pathway. libretexts.org

Catalytic methods for anti-Markovnikov hydrobromination of alkynes have been developed, affording terminal E-alkenyl bromides with high regio- and diastereoselectivity. acs.org While specific catalysts for 4-(trifluoromethyl)phenylacetylene are not detailed in the provided search results, general principles suggest that catalysts promoting radical or alternative ionic pathways would be effective.

Catalyst-Free Hydrobromination Conditions for Related Aryl Alkynes

Catalyst-free hydrobromination of aryl alkynes can be achieved under various conditions, often leading to a mixture of products. The reaction can proceed through an electrophilic addition mechanism. In the absence of radical initiators, the reaction of HBr with an alkyne typically follows Markovnikov's rule. utexas.edu However, for substrates with strongly deactivating groups, the reaction mechanism and, consequently, the regioselectivity can be altered.

For aryl alkynes, the addition of HBr in the presence of peroxides is known to proceed via a free-radical mechanism, leading to the anti-Markovnikov product. chemistrysteps.com This method is particularly effective for the synthesis of terminal vinyl bromides.

Regioselectivity and Stereoselectivity in Alkyne Hydrobromination

The regioselectivity of HBr addition to unsymmetrical alkynes is a critical aspect of the synthesis. As mentioned, the electronic properties of the substituents play a major role. For 4-(trifluoromethyl)phenylacetylene, the trifluoromethyl group's strong electron-withdrawing effect deactivates the aromatic ring and destabilizes a positive charge at the benzylic position, thus favoring the anti-Markovnikov addition where the bromine atom adds to the terminal carbon. libretexts.org

The stereoselectivity of the hydrobromination can result in either syn- or anti-addition of H and Br across the triple bond, leading to Z or E isomers of the vinyl bromide, respectively. The stereochemical outcome is dependent on the reaction mechanism. For instance, a concerted addition mechanism often results in anti-addition. chemistrysteps.com In radical additions, a mixture of stereoisomers can be formed as there is generally no stereoselectivity. chemistrysteps.com

Reaction TypeRegioselectivityStereoselectivityFavored by
Electrophilic Addition (Ionic)MarkovnikovCan be syn or antiElectron-donating groups on the alkyne
Radical AdditionAnti-MarkovnikovGenerally not stereoselective (mixture of E/Z)Presence of peroxides or other radical initiators
Catalyzed Anti-Markovnikov AdditionAnti-MarkovnikovOften stereoselective (e.g., E-isomer)Specific transition metal or other catalysts

Transition Metal-Catalyzed Syntheses of this compound

Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile platform for the synthesis of substituted styrenes, including this compound. Two prominent methods are the Heck reaction and the Sonogashira coupling.

A plausible and efficient route involves a two-step process starting with a Sonogashira coupling. In the first step, an aryl halide, such as 4-iodobenzotrifluoride, is coupled with a suitable acetylene (B1199291) equivalent, like trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection of the silyl (B83357) group yields 4-(trifluoromethyl)phenylacetylene. This intermediate can then be subjected to hydrobromination, as discussed in the previous section, to afford the target molecule.

Alternatively, a Heck reaction could be employed. This would involve the palladium-catalyzed coupling of a vinyl bromide equivalent with a 4-trifluoromethylphenyl-containing coupling partner, such as 4-(trifluoromethyl)phenylboronic acid or an organozinc reagent. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity in Heck reactions. While specific examples for the direct synthesis of this compound via a Heck reaction were not found in the provided search results, the general applicability of this methodology to similar substrates is well-established.

Nickel-Catalyzed Reductive Vinylation Approaches

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C(sp²)-C(sp²) bonds. These methods offer a valuable alternative to traditional palladium-catalyzed reactions, often providing complementary reactivity and substrate scope. The reductive vinylation of aryl halides, such as 1-bromo-4-(trifluoromethyl)benzene, with a suitable vinyl bromide source presents a direct and efficient route to this compound.

A representative reaction scheme for a similar transformation is the nickel-catalyzed reductive cross-coupling between an aryl bromide and vinyl acetate. This reaction offers a practical and sustainable method for synthesizing vinyl arenes. The use of a sustainable solvent like dimethyl isosorbide (B1672297) has also been reported, making the protocol more environmentally friendly.

Table 1: Representative Conditions for Nickel-Catalyzed Reductive Vinylation of Aryl Bromides

ParameterCondition
Aryl Halide 1-bromo-4-(trifluoromethyl)benzene
Vinyl Source Vinyl bromide or Vinyl acetate
Catalyst NiCl₂(dppp)
Ligand dppp (1,3-Bis(diphenylphosphino)propane)
Reductant Zinc (Zn)
Additive Lithium iodide (LiI)
Solvent Dimethyl isosorbide (DMI) or similar polar aprotic solvent
Temperature Typically elevated temperatures (e.g., 80-120 °C)

This table presents a generalized set of conditions based on similar reported reactions. Specific optimization would be required for the synthesis of this compound.

Other Metal-Mediated Routes for the Introduction of the Bromovinyl Moiety

Beyond nickel catalysis, several other transition metal-mediated cross-coupling reactions are cornerstones of modern organic synthesis and can be applied to construct the this compound framework. These include the Heck, Stille, and Suzuki reactions, which are predominantly palladium-catalyzed.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. In this context, 1-bromo-4-(trifluoromethyl)benzene could be reacted with vinyl bromide. However, the use of vinyl bromide in Heck reactions can be challenging due to potential side reactions. A more common approach is the reaction of an aryl halide with ethylene, though this requires specialized equipment to handle the gaseous reactant. The Heck reaction is known for its excellent trans selectivity in many cases.

Stille Coupling: The Stille coupling utilizes an organotin reagent, such as tributyl(vinyl)stannane, to couple with an aryl halide or triflate. This method is known for its tolerance of a wide range of functional groups. The reaction of 1-iodo-4-(trifluoromethyl)benzene with tributyl(vinyl)stannane in the presence of a palladium catalyst would be a viable route. A key drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.

Suzuki Coupling: The Suzuki coupling is a versatile and widely used method that employs an organoboron compound, such as a vinylboronic acid or its ester, to couple with an aryl halide. The reaction of 4-(trifluoromethyl)phenylboronic acid with vinyl bromide, or conversely, 1-bromo-4-(trifluoromethyl)benzene with a vinylboronic acid derivative, would lead to the desired product. The Suzuki reaction is favored for its mild reaction conditions and the low toxicity of the boron-containing reagents.

Table 2: Overview of Other Metal-Mediated Routes

Reaction NameAryl PartnerVinyl PartnerCatalyst SystemKey AdvantagesKey Disadvantages
Heck Reaction 1-Bromo-4-(trifluoromethyl)benzeneVinyl bromide / EthylenePd(OAc)₂, PPh₃, BaseAtom economy (with ethylene)Use of gaseous ethylene, potential for side reactions with vinyl bromide
Stille Coupling 1-Iodo-4-(trifluoromethyl)benzeneTributyl(vinyl)stannanePd(PPh₃)₄High functional group toleranceToxicity of tin reagents, purification challenges
Suzuki Coupling 1-Bromo-4-(trifluoromethyl)benzene or 4-(Trifluoromethyl)phenylboronic acidVinylboronic acid or Vinyl bromidePd(PPh₃)₄, BaseMild conditions, low toxicity of reagentsAvailability and stability of vinylboronic acid

Fluorination Strategies for Trifluoromethyl Group Incorporation in Vinyl Bromides

The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and lipophilicity. While the primary focus of the preceding sections was on constructing the carbon skeleton with the trifluoromethyl group already in place, it is also conceivable to introduce this functionality at a later stage onto a pre-formed bromovinyl arene scaffold. However, direct C-H trifluoromethylation of a vinyl bromide is a challenging transformation.

A more plausible, albeit indirect, approach involves the synthesis of a precursor molecule that can be subsequently converted to the target compound. For instance, the synthesis of 1-(2,2-Dibromovinyl)-4-(trifluoromethyl)benzene has been reported. This compound could potentially serve as a precursor.

A relevant transformation is the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives. Research has shown that using wet tetra-n-butylammonium fluoride (B91410) (TBAF·3H₂O) can lead to the formation of (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. While this introduces a fluorine atom rather than a trifluoromethyl group, it demonstrates a strategy for the selective functionalization of a dibromovinyl moiety. Electron-withdrawing substituents on the phenyl ring were found to enhance the yields in these reactions.

Direct trifluoromethylation of styrenes, which are structurally related to the target molecule, has been extensively studied. These methods often involve photoredox catalysis and a trifluoromethyl source like CF₃SO₂Na (Langlois's reagent) or CF₃I. These reactions proceed via a radical mechanism where a trifluoromethyl radical adds to the double bond. While these methods are powerful, their application to a substrate already containing a bromine atom on the vinyl group would need to be carefully considered to avoid undesired side reactions.

Table 3: Summary of a Relevant Fluorination Approach

Starting MaterialReagentProductKey Findings
1-(2,2-Dibromovinyl)benzene derivativeTBAF·3H₂O in Toluene(Z)-1-(2-Bromo-1-fluorovinyl)benzene derivativeHigh regioselectivity; electron-withdrawing groups on the phenyl ring increase yield.

This approach highlights a potential pathway for the modification of a related precursor, although direct trifluoromethylation of the vinyl bromide remains a synthetic challenge.

Reaction Mechanisms and Mechanistic Studies Involving 1 2 Bromovinyl 4 Trifluoromethylbenzene

Mechanistic Pathways in Stereoselective Bromovinylation

The stereoselective synthesis of 1-[2-Bromovinyl]-4-trifluoromethylbenzene can be achieved through various methods, with the choice of pathway dictating the geometry of the resulting vinyl bromide. Two prominent routes involve hydrozirconation-bromination and electrophilic addition to an alkyne precursor, each proceeding through distinct mechanistic intermediates.

Radical Intermediates in Hydrozirconation-Bromination

The hydrozirconation of 4-ethynyl-1-(trifluoromethyl)benzene with zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂Zr(H)Cl) is a powerful method for the stereoselective synthesis of a vinylzirconium intermediate. This reaction is generally considered to proceed via a concerted syn-addition of the zirconium-hydride bond across the alkyne. organicreactions.org This step is crucial as it establishes the stereochemistry of the resulting vinyl species.

While the hydrozirconation step itself is not typically viewed as a radical process, the subsequent bromination of the organozirconocene intermediate to yield this compound can potentially involve radical pathways, although an electrophilic cleavage is also highly plausible. In a radical mechanism, a bromine radical would abstract the zirconocene moiety, leading to the formation of a vinyl radical. This highly reactive intermediate would then abstract a bromine atom from a bromine molecule to furnish the final product.

Postulated Radical Pathway for Bromination of Alkenylzirconocene:

StepDescriptionIntermediate
1. InitiationGeneration of bromine radicals (e.g., via light or a radical initiator).Br•
2. PropagationThe vinylzirconium species reacts with a bromine radical.A vinyl radical intermediate is formed.
3. PropagationThe vinyl radical abstracts a bromine atom from Br₂.This compound is formed, regenerating a bromine radical.

It is important to note that while plausible, the intermediacy of radicals in the bromination of vinylzirconocenes is not the universally accepted mechanism. Electrophilic cleavage by bromine, where the carbon-zirconium bond is cleaved by an electrophilic bromine species, is another viable pathway that leads to the retention of the vinyl geometry established during the hydrozirconation step. organicreactions.org

Ionic Pathways in Electrophilic Additions to Alkynes

The direct addition of bromine (Br₂) to 4-ethynyl-1-(trifluoromethyl)benzene in an inert solvent typically proceeds through an ionic pathway involving a cyclic bromonium ion intermediate. lumenlearning.compearson.comlibretexts.org This mechanism generally results in the anti-addition of the two bromine atoms across the triple bond.

The reaction is initiated by the electrophilic attack of a bromine molecule on the π-electron cloud of the alkyne. This leads to the formation of a three-membered ring intermediate known as a bromonium ion. lumenlearning.compearson.com The formation of this cyclic ion is a key feature of the ionic pathway and dictates the stereochemical outcome of the reaction.

In the subsequent step, a bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bridging bromine atom, leading to the opening of the three-membered ring and the formation of a vicinal dibromoalkene with anti stereochemistry. lumenlearning.compearson.com When one equivalent of bromine is used, the reaction can be stopped at the dibromoalkene stage. The presence of the electron-withdrawing trifluoromethyl group can influence the regioselectivity of the nucleophilic attack on the bromonium ion.

Key Features of the Ionic Pathway:

FeatureDescription
Intermediate Cyclic bromonium ion
Stereochemistry Anti-addition of bromine atoms
Regioselectivity Influenced by electronic effects of substituents

Detailed Understanding of Decarboxylative Bromination Mechanisms

The Hunsdiecker reaction and its modifications provide a route to vinyl bromides from α,β-unsaturated carboxylic acids. For the synthesis of this compound, 4-(trifluoromethyl)cinnamic acid would be the appropriate precursor. This transformation is believed to proceed through a radical chain mechanism. byjus.comalfa-chemistry.comwikipedia.orgorganic-chemistry.orgchemistry-reaction.com

Role of Radical Chain Processes in Halodecarboxylation

The classic Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with bromine. wikipedia.orgorganic-chemistry.org The reaction is initiated by the formation of an acyl hypobromite (B1234621) intermediate. chemistry-reaction.com This intermediate is unstable and readily undergoes homolytic cleavage of the weak oxygen-bromine bond to generate a carboxyl radical and a bromine radical.

The carboxyl radical is also unstable and rapidly undergoes decarboxylation (loss of CO₂) to form a vinyl radical. chemistry-reaction.com This vinyl radical then propagates the chain by abstracting a bromine atom from another molecule of the acyl hypobromite or from a bromine molecule, yielding the desired this compound and regenerating a bromine radical.

Radical Chain Mechanism of Decarboxylative Bromination:

StepDescription
Initiation Formation of an acyl hypobromite followed by homolytic cleavage to generate a carboxyl radical and a bromine radical.
Propagation 1. Decarboxylation of the carboxyl radical to form a vinyl radical and CO₂. 2. The vinyl radical abstracts a bromine atom to form the product and a new bromine radical.
Termination Combination of any two radical species.

Modifications to the Hunsdiecker reaction, such as the use of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, also rely on similar radical chain processes. youtube.comlibretexts.org

Intermediates and Transition States in Hunsdiecker Reactions

The key intermediates in the Hunsdiecker reaction of 4-(trifluoromethyl)cinnamic acid are the silver carboxylate, the acyl hypobromite, the carboxyl radical, and the vinyl radical. The transition states involve the breaking and forming of bonds in each step of the radical chain.

The rate-determining step is often considered to be the homolytic cleavage of the O-Br bond in the acyl hypobromite. The stability of the resulting vinyl radical plays a significant role in the facility of the reaction. The trifluoromethyl group, being electron-withdrawing, may have a destabilizing effect on an adjacent radical, potentially influencing the reaction rate.

The stereochemistry of the final product is determined in the bromine atom transfer step to the vinyl radical. The geometry of the vinyl radical and the accessibility of the bromine atom donor will influence the isomeric ratio of the resulting this compound.

Mechanistic Insights into Cross-Coupling Reactions of this compound

As a vinyl halide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle centered around a palladium complex. yonedalabs.comlibretexts.orgnrochemistry.comwikipedia.orguwindsor.caorganic-chemistry.orgnih.govwikipedia.orgnih.gov

The catalytic cycle for reactions such as the Heck, Suzuki, and Sonogashira couplings begins with the oxidative addition of the vinyl bromide to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a palladium(II) intermediate. The electron-withdrawing trifluoromethyl group can enhance the rate of this oxidative addition step by making the vinylic carbon more electrophilic.

Following the oxidative addition, the mechanistic pathway diverges depending on the specific cross-coupling reaction:

Heck Reaction: The palladium(II) intermediate coordinates to an alkene. This is followed by migratory insertion of the alkene into the palladium-vinyl bond. The final steps involve β-hydride elimination to form the coupled product and regenerate a palladium-hydride species, which then undergoes reductive elimination to regenerate the palladium(0) catalyst. uwindsor.caorganic-chemistry.orgnih.gov

Suzuki Reaction: The key step after oxidative addition is transmetalation . In this step, an organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the bromide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. yonedalabs.comlibretexts.orgnih.govwikipedia.org

Sonogashira Reaction: This reaction involves a co-catalytic amount of a copper(I) salt. The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. The subsequent reductive elimination from the diorganopalladium(II) complex affords the coupled enyne product and regenerates the palladium(0) catalyst. nrochemistry.comwikipedia.orgyoutube.comgold-chemistry.orglibretexts.org

General Catalytic Cycle for Cross-Coupling Reactions:

StepHeck ReactionSuzuki ReactionSonogashira Reaction
1. Oxidative Addition Pd(0) inserts into the C-Br bond.Pd(0) inserts into the C-Br bond.Pd(0) inserts into the C-Br bond.
2. Key Step Alkene coordination and migratory insertion.Transmetalation with an organoboron reagent.Transmetalation with a copper acetylide.
3. Final Step β-Hydride elimination and reductive elimination.Reductive elimination.Reductive elimination.
Catalyst Regeneration Pd(0) is regenerated.Pd(0) is regenerated.Pd(0) is regenerated.

The efficiency and outcome of these cross-coupling reactions are highly dependent on the choice of ligands on the palladium catalyst, the base, the solvent, and the reaction temperature.

Oxidative Addition and Reductive Elimination in Palladium-Catalyzed Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are fundamental to the functionalization of this compound. These reactions proceed via a catalytic cycle that centrally involves oxidative addition and reductive elimination steps.

The catalytic cycle is initiated by the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, typically generated in situ. This step involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a square planar palladium(II) intermediate. csbsju.edu This process is critical as it activates the otherwise unreactive vinyl halide for subsequent coupling. For this compound, this can be represented as:

L₂Pd(0) + Br-CH=CH-C₆H₄-CF₃ → L₂Pd(II)(Br)(CH=CH-C₆H₄-CF₃)

Catalytic Cycle StepDescriptionKey Intermediate
Oxidative Addition Insertion of Pd(0) into the C-Br bond of the vinyl bromide.L₂Pd(II)(Br)(vinyl)
Transmetalation Transfer of an organic group from a main group organometallic reagent to the Pd(II) center.L₂Pd(II)(R)(vinyl)
Reductive Elimination Coupling of the two organic ligands on the Pd(II) center to form the product and regenerate Pd(0).L₂Pd(0)

Transmetalation Steps in Suzuki and Sonogashira Couplings

Transmetalation is the step in the catalytic cycle where an organic group is transferred from a main group organometallic reagent to the palladium(II) center. The mechanism of this step differs between Suzuki and Sonogashira couplings.

In the Suzuki coupling , an organoboron reagent, such as a boronic acid or ester, is used. The transmetalation step typically requires the activation of the organoboron compound by a base. organic-chemistry.org This activation enhances the nucleophilicity of the organic group, facilitating its transfer to the palladium center. Two main pathways for transmetalation in Suzuki couplings have been debated: one involving the reaction of a palladium halide complex with a boronate species (formed by the reaction of the boronic acid with the base), and another involving the reaction of a palladium hydroxo complex with the neutral boronic acid. acs.org The specific pathway can be influenced by the reaction conditions. For this compound, the transmetalation step would involve the transfer of an organic group (R') from the organoboron reagent to the palladium(II) intermediate formed after oxidative addition:

L₂Pd(II)(Br)(CH=CH-C₆H₄-CF₃) + R'-B(OR)₂ → L₂Pd(II)(R')(CH=CH-C₆H₄-CF₃) + Br-B(OR)₂

In the Sonogashira coupling , a terminal alkyne is coupled with the vinyl halide. This reaction is co-catalyzed by copper(I) salts. nrochemistry.comgold-chemistry.org The transmetalation step in the Sonogashira reaction involves a copper acetylide intermediate. The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) complex. nrochemistry.com The general steps are:

Formation of Copper Acetylide: R'C≡CH + CuI + Base → R'C≡CCu + H-Base⁺ + I⁻

Transmetalation: L₂Pd(II)(Br)(CH=CH-C₆H₄-CF₃) + R'C≡CCu → L₂Pd(II)(C≡CR')(CH=CH-C₆H₄-CF₃) + CuBr

Copper-free Sonogashira coupling variants have also been developed, where the mechanism of alkyne activation and transfer to the palladium center proceeds without a copper co-catalyst, often involving a π-alkyne-palladium complex. libretexts.org

Coupling ReactionTransmetalation ReagentKey Features of Transmetalation
Suzuki Coupling Organoboron compound (e.g., boronic acid)Base activation of the boronic acid is typically required.
Sonogashira Coupling Terminal alkyneInvolves the formation of a copper acetylide intermediate which then transmetalates with the palladium complex.

Copper-Mediated Mechanistic Considerations (e.g., Finkelstein Reaction)

The bromine atom in this compound can be exchanged for an iodine atom through a copper-catalyzed Finkelstein reaction. mdma.chorganic-chemistry.org This transformation is significant as the corresponding vinyl iodide is often more reactive in subsequent cross-coupling reactions. The aromatic Finkelstein reaction, which has been extended to vinyl halides, is typically catalyzed by copper(I) iodide in the presence of a diamine ligand. organic-chemistry.orgsemanticscholar.orgresearchgate.net

The proposed mechanism for the copper-catalyzed Finkelstein reaction involves the coordination of the diamine ligand to the copper(I) salt, which then facilitates the halogen exchange. While the precise mechanism is still a subject of investigation, it is believed to proceed through a nucleophilic substitution pathway at the sp²-hybridized carbon, a process that is generally difficult but is enabled by the copper catalyst. The reaction is driven to completion by the precipitation of the less soluble sodium bromide when sodium iodide is used in a solvent like dioxane. organic-chemistry.org

Key aspects of the copper-mediated Finkelstein reaction for this compound include:

Catalyst: A copper(I) source, typically CuI.

Ligand: A diamine ligand is often crucial for catalytic activity.

Iodide Source: An alkali metal iodide, such as NaI.

Solvent: A solvent in which the resulting alkali metal bromide is poorly soluble, such as dioxane.

This reaction provides a valuable route to 1-[2-iodovinyl]-4-trifluoromethylbenzene, expanding the synthetic possibilities from the parent bromo compound.

Influence of the Trifluoromethyl Group on Reaction Mechanism and Kinetics

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence on the phenyl ring of this compound has a significant electronic influence that can affect the various steps of the reaction mechanisms discussed above.

Oxidative Addition: The electron-withdrawing nature of the -CF₃ group makes the C-Br bond more electron-deficient and thus potentially more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This can lead to an increased rate of the initial step in palladium-catalyzed cross-coupling reactions.

Transmetalation: The electronic properties of the ligands on the palladium center can influence the rate of transmetalation. An electron-deficient vinyl group on the palladium, due to the -CF₃ group, might affect the kinetics of the transfer of the nucleophilic partner from the organometallic reagent. In Suzuki couplings, the rate of transmetalation can be influenced by the electronic nature of the substituents on the aryl halide. researchgate.net

Reductive Elimination: This step is often the rate-determining step in the catalytic cycle. The electron-withdrawing -CF₃ group can have a pronounced effect here. Studies on arylpalladium complexes have shown that electron-withdrawing groups on the aryl ring generally accelerate the rate of reductive elimination. acs.org This is attributed to the stabilization of the transition state leading to the coupled product. The formation of Ar-CF₃ bonds via reductive elimination from palladium complexes has been a challenging area of research, but studies have shown that it is feasible, particularly from higher valent palladium species or with appropriate ligand design. nih.govrsc.orgnih.gov While the coupling in Suzuki and Sonogashira reactions does not form an Ar-CF₃ bond directly, the electronic perturbation of the vinyl group by the trifluoromethylated phenyl ring is expected to influence the C-C bond formation.

Synthetic Utility and Applications of 1 2 Bromovinyl 4 Trifluoromethylbenzene As a Versatile Building Block

1-[2-Bromovinyl]-4-trifluoromethylbenzene in Cross-Coupling Methodologies

Cross-coupling reactions are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. The vinyl bromide functionality of this compound serves as a key handle for participating in a range of palladium-, copper-, and other transition-metal-catalyzed reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov The reactivity of vinyl halides in Suzuki couplings makes this compound an excellent substrate for synthesizing substituted stilbene (B7821643) derivatives. nih.gov

In a specific application, (E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzene was coupled with phenylboronic acid to produce (E)-1-(4-(trifluoromethyl)phenyl)-2-phenylethene. The reaction was achieved in a high yield of 95% using a catalyst system composed of a palladium source and a phosphine (B1218219) ligand, demonstrating the efficiency of this transformation.

Table 1: Suzuki Cross-Coupling of (E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzene

ElectrophileNucleophileCatalyst / LigandBaseSolventYield (%)
(E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzenePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene95

Data sourced from patent literature describing the synthesis of related compounds.

The Sonogashira coupling reaction is a cornerstone of synthetic chemistry for the formation of C(sp²)-C(sp) bonds, linking vinyl or aryl halides with terminal alkynes. wikipedia.orglibretexts.orgsynarchive.com This reaction, co-catalyzed by palladium and copper complexes, provides a direct route to conjugated enynes, which are important structural motifs in pharmaceuticals and materials science. openochem.orgorganic-chemistry.org

The utility of this compound in this reaction has been demonstrated through its coupling with phenylacetylene. This specific transformation yielded (E)-1-(4-(trifluoromethyl)phenyl)-4-phenylbut-1-en-3-yne, a complex conjugated system. The reaction proceeded with an excellent yield of 98%, highlighting the robustness and efficiency of the Sonogashira coupling for elaborating the structure of this vinyl bromide.

Table 2: Sonogashira Coupling of (E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzene

Vinyl HalideAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
(E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzenePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NToluene98

Data sourced from patent literature detailing the synthesis of enyne structures.

The Finkelstein reaction traditionally involves the exchange of one halogen for another on an alkyl halide. An analogous transformation for aryl and vinyl halides has been developed using copper catalysis. mdma.chorganic-chemistry.org This "aromatic Finkelstein reaction" allows for the mild and efficient conversion of aryl and vinyl bromides into the corresponding iodides. nih.govresearchgate.net The resulting vinyl iodides are often more reactive in subsequent cross-coupling reactions.

This methodology is generally applicable to a wide range of vinyl bromides, utilizing a catalyst system of copper(I) iodide (CuI) and a diamine ligand, with sodium iodide (NaI) as the iodine source. organic-chemistry.orgresearchgate.net While this method has proven effective for various vinyl bromides, specific examples detailing the conversion of this compound to its corresponding vinyl iodide are not prominently featured in seminal reports on this reaction. mdma.chnih.gov Nevertheless, the established scope suggests its potential applicability for enhancing the reactivity of this substrate.

Beyond Suzuki and Sonogashira couplings, vinyl bromides like this compound are potential substrates for other important transition metal-catalyzed reactions, such as the Heck and Stille couplings.

The Heck reaction couples vinyl halides with alkenes under palladium catalysis to form new, more substituted alkenes, typically with high stereoselectivity. wikipedia.orgorganic-chemistry.org This reaction offers a powerful method for vinyl functionalization. beilstein-journals.orgbeilstein-journals.orgnih.gov

The Stille reaction utilizes a palladium catalyst to couple organohalides with organostannane (organotin) reagents. organic-chemistry.orgwikipedia.orgsynarchive.com It is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. libretexts.orgharvard.edu

While both the Heck and Stille reactions are well-established for the functionalization of vinyl bromides, specific documented examples of these reactions using this compound as the substrate were not identified in the surveyed literature.

Applications in Cycloaddition Reactions and Heterocycle Synthesis

The carbon-carbon double bond in this compound allows it to participate as a dipolarophile or dienophile in cycloaddition reactions, providing a pathway to various cyclic and heterocyclic systems.

The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. scielo.brnih.gov It involves the reaction of a 1,3-dipole (like a nitrile oxide) with a dipolarophile, which is typically an alkene or alkyne. chem-station.com

(E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzene has been successfully employed as a dipolarophile in the reaction with a nitrile oxide to form a substituted isoxazole (B147169). In a documented example, the nitrile oxide was generated in situ from an oxime precursor. The subsequent cycloaddition reaction proceeded with high efficiency, yielding the corresponding 3-aryl-5-[bromo(4-(trifluoromethyl)phenyl)methyl]isoxazole in 92% yield. This demonstrates the utility of the vinyl bromide as a precursor for constructing complex heterocyclic frameworks. researchgate.net

Table 3: 1,3-Dipolar Cycloaddition of (E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzene

Dipolarophile1,3-Dipole PrecursorReagentBaseSolventProductYield (%)
(E)-1-(2-bromovinyl)-4-(trifluoromethyl)benzeneBenzaldehyde oximeNCSEt₃NToluene3-phenyl-5-[bromo(4-(trifluoromethyl)phenyl)methyl]isoxazole92

Data sourced from patent literature for the synthesis of isoxazole derivatives.

Construction of Complex Ring Systems via Annulation Reactions

The vinyl group of this compound is a key functional handle for participating in annulation reactions, which are crucial for constructing complex cyclic and polycyclic frameworks. Annulation strategies enable the formation of new rings onto an existing molecular scaffold.

One powerful approach for ring construction is the use of cascade reactions. For instance, intramolecular Prins/Friedel-Crafts cyclization protocols can be employed to create polycyclic systems from vinyl-substituted aromatic precursors. beilstein-journals.org In a typical sequence, a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can initiate an intramolecular Prins reaction, leading to the formation of a benzylic carbenium ion. This reactive intermediate can then be trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation, resulting in the formation of a new ring system. beilstein-journals.org The 4-(trifluoromethyl)phenyl group in the starting material influences the electronic properties of the system and is incorporated directly into the final complex structure.

Furthermore, the bromovinyl moiety can be utilized in transition-metal-catalyzed annulation reactions, such as palladium-catalyzed Heck reactions or Suzuki couplings, followed by intramolecular cyclization steps to generate diverse heterocyclic and carbocyclic systems.

Transformations of the Bromovinyl Moiety

The bromovinyl group is the primary site of reactivity in this compound, allowing for numerous transformations that significantly enhance its synthetic value.

A fundamental transformation of the bromovinyl group is its conversion into a terminal alkyne. This is typically achieved through a dehydrobromination reaction, often facilitated by a strong base. This elimination reaction transforms the (E/Z)-1-[2-bromovinyl]-4-trifluoromethylbenzene into 1-ethynyl-4-(trifluoromethyl)benzene. Aryl acetylenes are exceptionally useful intermediates in organic synthesis, serving as key precursors for a variety of subsequent reactions.

The resulting 4-(trifluoromethyl)phenylacetylene can be used in:

Sonogashira coupling: To form C(sp)-C(sp²) bonds with aryl or vinyl halides.

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles. researchgate.net

Alkynylation reactions: To introduce the trifluoromethylphenyl group into various molecular scaffolds.

Vinyl bromides are often preferred as stable, manageable precursors to the corresponding, sometimes more volatile, terminal alkynes. researchgate.net

The stereochemistry of the vinyl group can be a critical element in the synthesis of complex molecules. The bromovinyl moiety allows for stereospecific elaboration, where the configuration of the double bond is retained or controlled during the reaction. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

Reaction Type Catalyst/Reagents Product Type Key Feature
Suzuki Coupling Pd catalyst, boronic acid/esterAryl/vinyl substituted alkeneRetention of double bond geometry
Stille Coupling Pd catalyst, organostannaneAryl/vinyl substituted alkeneRetention of double bond geometry
Heck Coupling Pd catalyst, alkeneSubstituted dieneFormation of a new C-C bond at the vinyl position
Fluorination TBAF·3H₂O(Z)-1-(2-bromo-1-fluorovinyl)benzene derivativesRegioselective introduction of fluorine organic-chemistry.org

For example, Suzuki and Stille couplings allow for the stereospecific substitution of the bromine atom with a variety of aryl, heteroaryl, or vinyl groups, preserving the original E/Z geometry of the double bond. This control is vital for synthesizing molecules with precise three-dimensional structures, such as pharmaceuticals and liquid crystals. Additionally, methods have been developed for the regioselective fluorination of similar 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (B91410) (TBAF), which can lead to the stereospecific formation of (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds. organic-chemistry.org

Strategic Integration in the Synthesis of Complex Organic Architectures

The unique combination of a reactive handle and a fluorinated aromatic ring makes this compound an ideal precursor for complex, high-value organic molecules.

Fluorinated nucleoside analogs are a critical class of therapeutic agents used in antiviral and anticancer treatments. nih.gov The trifluoromethyl group is a common substituent in medicinal chemistry that can enhance metabolic stability, binding affinity, and bioavailability. The synthesis of these analogs often relies on the use of fluorinated building blocks. rsc.orgresearchgate.net

This compound can be incorporated into nucleoside scaffolds through several synthetic routes. After conversion to the corresponding alkyne, it can be coupled with a modified sugar or nucleobase. Alternatively, the bromovinyl group can participate directly in cross-coupling reactions, such as the Negishi coupling, to attach the fluorinated aryl moiety to a pre-functionalized sugar ring, leading to the formation of C-glycosides or carbocyclic nucleoside analogs. nih.gov The development of efficient protocols for the synthesis of α-1-fluoroalkyl-C-glycosyl compounds highlights the importance of versatile fluorinated starting materials in this field. rsc.org

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) are of great interest for applications in materials science, particularly in organic electronics, due to their unique photophysical properties and enhanced stability. researchgate.net The synthesis of these materials often involves the strategic introduction of fluorine or fluoroalkyl groups.

This compound serves as a valuable precursor for creating larger, fluorinated polycyclic systems. It can be used in palladium-catalyzed reactions, like Suzuki or Heck couplings, to synthesize fluorinated stilbene derivatives. These derivatives can then undergo photochemical or thermal cyclization to form fluorinated phenanthrenes and other polycyclic aromatic compounds. chemrxiv.org Research has shown that extensively fluorinated tetraphenylethylenes, which can be synthesized from building blocks like the title compound, undergo efficient photocyclization to yield fluorinated phenanthrene (B1679779) products. chemrxiv.org This strategy provides a pathway to novel F-PAHs with tailored electronic properties for use in advanced materials.

Advanced Spectroscopic Analysis for Mechanistic Elucidation and Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The presence of a double bond in 1-[2-Bromovinyl]-4-trifluoromethylbenzene gives rise to the possibility of geometric isomers, specifically the (E) and (Z) configurations. ¹H NMR spectroscopy is the most direct method for assigning the stereochemistry of the vinylic protons. The key parameter for this assignment is the vicinal coupling constant (³J) between the two protons on the double bond.

The magnitude of this coupling constant is dependent on the dihedral angle between the C-H bonds. For the trans or (E) isomer, the protons are anti-periplanar (180° angle), resulting in a large coupling constant, typically in the range of 11-18 Hz. libretexts.orgchegg.com For the cis or (Z) isomer, the protons are syn-periplanar (0° angle), leading to a smaller coupling constant, generally between 6-15 Hz. libretexts.orgchegg.com

By analyzing the ¹H NMR spectrum, the isomer can be identified by measuring the splitting of the vinylic proton signals. For instance, in the closely related compound, (E)-1-(2-Bromovinyl)-4-methoxybenzene, the coupling constant for the trans-vinylic protons was reported to be 14.0 Hz, confirming the (E) configuration. rsc.org A similar value would be expected for the (E) isomer of this compound.

Table 1: Typical ¹H NMR Coupling Constants for Stereochemical Assignment of Vinylic Protons.
IsomerDihedral AngleTypical ³J Coupling Constant (Hz)Expected ³J for this compound (Hz)
(E) / trans~180°11 - 18~14 - 16
(Z) / cis~0°6 - 15~8 - 12

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur within the NMR tube. This method allows for the direct observation of reactants, products, catalysts, and, crucially, short-lived transient intermediates that are often missed by conventional analysis of quenched reaction aliquots.

For reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), in situ NMR can provide profound mechanistic insights. arkat-usa.orgazom.comresearchgate.net By acquiring spectra at regular intervals, one can track the concentration profiles of all NMR-active species. This could reveal, for example, the formation of organopalladium intermediates. The observation of new signals corresponding to these transient species, their growth, and subsequent decay into the final product can help to validate or disprove proposed catalytic cycles. This technique is particularly valuable for optimizing reaction conditions by identifying bottlenecks or catalyst deactivation pathways. researchgate.net

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorinated compounds. wikipedia.org The trifluoromethyl (CF₃) group of this compound serves as an excellent spectroscopic probe.

The ¹⁹F NMR spectrum is characterized by a wide range of chemical shifts, which are highly sensitive to the electronic environment. azom.com For a CF₃ group attached to an aromatic ring (Ar-CF₃), the chemical shift typically appears in a well-defined region. For example, the ¹⁹F chemical shift for trifluoromethylbenzene is approximately -63 ppm relative to CFCl₃. azom.com This distinct signal provides a clear diagnostic marker for the presence of the trifluoromethyl moiety. Furthermore, the chemical shift can be subtly influenced by changes elsewhere in the molecule during a reaction, making the CF₃ group a sensitive reporter for monitoring chemical transformations. nih.gov

Table 2: Expected ¹⁹F NMR Spectroscopic Data for the Trifluoromethyl Group.
Functional GroupTypical Chemical Shift Range (ppm, rel. to CFCl₃)Expected Multiplicity
Ar-CF₃-60 to -65Singlet (in proton-decoupled spectrum)

Electronic Spectroscopy for Mechanistic Insights

Electronic spectroscopy, which includes UV/Vis absorption and fluorescence techniques, probes the electronic transitions within a molecule. It is particularly useful for studying conjugated systems and monitoring changes in electronic structure during a reaction.

UV/Vis absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is particularly suited for compounds with chromophores, such as the conjugated system formed by the benzene (B151609) ring and the vinyl group in this compound. Substituted styrenes are known to absorb strongly in the UV region. researchgate.net

This absorption can be used to monitor the progress of a reaction. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. If a reaction involving this compound results in a change to the conjugated system (e.g., saturation of the double bond or substitution at the bromine position), the UV/Vis spectrum will change accordingly. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, a kinetic profile of the reaction can be generated, allowing for the determination of reaction rates and orders.

Fluorescence spectroscopy detects the light emitted from a molecule as it relaxes from an excited electronic state to the ground state. While many aromatic compounds are fluorescent, the presence of heavy atoms like bromine can significantly reduce or eliminate fluorescence through a process known as the "internal heavy-atom effect." ufn.ru This effect enhances the rate of intersystem crossing from the singlet excited state to the triplet state, thereby quenching fluorescence. researchgate.net

Therefore, this compound is expected to be weakly fluorescent or non-fluorescent. This property, however, can be exploited for mechanistic studies. If a reaction involves the cleavage of the C-Br bond and substitution of the bromine atom with an element that does not quench fluorescence, a dramatic increase in fluorescence intensity—a "turn-on" response—would be observed as the product is formed. This provides a highly sensitive method for monitoring the reaction and could be used to study the kinetics of reactions that would otherwise be difficult to follow.

Mass Spectrometry Techniques for Identification of Reaction Products and Byproducts

Mass spectrometry serves as a critical analytical tool for the identification of products and byproducts in reactions involving this compound. While specific mass spectral data for this compound is not extensively published, analysis of its structural motifs—a brominated vinyl group attached to a trifluoromethylated benzene ring—allows for the prediction of its fragmentation behavior under techniques like electron ionization (EI-MS). creative-proteomics.comwikipedia.org EI-MS is a hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of a molecule's structure. creative-proteomics.comwikipedia.org

In the analysis of reaction mixtures containing this compound, the molecular ion peak (M+) would be expected, showing a characteristic isotopic pattern due to the presence of bromine (approximately equal intensity for 79Br and 81Br isotopes). The primary fragmentation pathways would likely involve the cleavage of the C-Br bond, the vinyl group, and rearrangements involving the trifluoromethyl group.

Key fragmentation processes for related organobromine and trifluoromethyl compounds include the loss of the halogen atom and the expulsion of halogen as a hydrogen halide. researchgate.net For trifluoromethyl-substituted aromatic compounds, the loss of the CF3 radical or a CF2 moiety can be observed. fluorine1.ru The stability of the resulting carbocations plays a significant role in the fragmentation pattern.

A hypothetical fragmentation pattern for this compound can be constructed based on these principles. The molecular ion would be observed at m/z 250 and 252. Subsequent fragmentation could lead to ions corresponding to the loss of a bromine radical, the vinyl group, or the trifluoromethyl group. The identification of these characteristic fragments in the mass spectra of reaction mixtures allows for the structural elucidation of both expected products and unforeseen byproducts, providing crucial insights into the reaction mechanism. nih.govresearchgate.netrsc.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure m/z (mass-to-charge ratio) Notes
[C9H6BrF3]+•Molecular Ion250/252Isotopic peaks for 79Br and 81Br
[C9H6F3]+Loss of •Br171
[C7H4F3]+Loss of C2H2Br145Corresponds to the trifluoromethylphenyl cation
[C8H6Br]+•Loss of •CF3181/183
[C6H4]+•Loss of C3H2BrF376Benzene radical cation

This table is predictive and based on general fragmentation patterns of similar compounds.

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids, including the absolute stereochemistry and conformation of chiral molecules. soton.ac.uk While there are no specific X-ray crystallographic studies reported for derivatives of this compound, the principles of this technique are highly applicable to potential derivatives.

Should a reaction involving the vinyl group of this compound lead to the formation of a chiral center, X-ray crystallography of the resulting crystalline derivative would be the definitive method to establish its absolute configuration. nih.goved.ac.uk The presence of a bromine atom in the molecule is particularly advantageous for this purpose. Bromine is a relatively heavy atom that causes anomalous dispersion of X-rays, which can be used to determine the absolute structure of a chiral molecule without the need for a chiral reference. soton.ac.uk

For example, if an addition reaction across the double bond of this compound were to generate one or more stereocenters, a single crystal X-ray diffraction analysis of the product could provide precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. A study on (Z)-1-bromo-1-nitro-2-phenylethene, a compound with a similar brominated vinyl moiety, successfully utilized X-ray crystallography to confirm its Z-configuration and revealed that the molecule is not planar. growingscience.comgrowingscience.com This demonstrates the utility of this technique in elucidating the precise geometric isomers and conformational details of such compounds.

The trifluoromethyl group can also influence the crystal packing and conformation of molecules. rsc.org The conformation of the vinyl group relative to the trifluoromethylated benzene ring could be precisely determined, providing insights into steric and electronic effects within the molecule.

Table 2: Applicability of X-ray Crystallography to Derivatives of this compound

Application Description Relevance to Derivatives
Absolute Stereochemistry Determination Determines the 3D arrangement of atoms in a chiral molecule, distinguishing between enantiomers. ed.ac.ukIf a reaction at the vinyl group creates a chiral center, X-ray crystallography can determine the absolute configuration of the product.
Conformational Analysis Provides precise information on the spatial orientation of different parts of a molecule.Can determine the rotational position (conformation) of the bromovinyl group relative to the trifluoromethylphenyl ring.
Geometric Isomerism Distinguishes between cis/trans (E/Z) isomers.Can confirm the stereochemistry of the double bond in the parent molecule or its derivatives.
Structural Confirmation Provides definitive proof of the connectivity of atoms in a molecule.Confirms the structure of reaction products and byproducts.

Computational Chemistry and Theoretical Insights into 1 2 Bromovinyl 4 Trifluoromethylbenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide array of molecular properties, from geometries and energies to reactivity indices, providing a foundational understanding of a molecule's chemical predispositions.

Investigation of Electronic Structure and Reactivity Descriptors

DFT calculations can provide a detailed picture of the electronic landscape of 1-[2-Bromovinyl]-4-trifluoromethylbenzene. Key to this understanding are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions and the Molecular Electrostatic Potential (MEP), provide insights into the specific sites within the molecule that are most susceptible to electrophilic or nucleophilic attack. The MEP map, for instance, visually represents the electrostatic potential on the molecule's surface, with regions of negative potential (typically colored red or yellow) indicating likely sites for electrophilic attack, and regions of positive potential (blue) indicating sites prone to nucleophilic attack. For this compound, the electron-withdrawing nature of the trifluoromethyl group and the bromine atom, combined with the electron-rich vinyl group and benzene (B151609) ring, would create a complex and informative MEP map.

Descriptor Hypothetical Value Interpretation
Global Reactivity Descriptors
HOMO Energy -6.5 eV Indicates moderate electron-donating ability.
LUMO Energy -1.2 eV Suggests a reasonable ability to accept electrons.
HOMO-LUMO Gap 5.3 eV Points to good kinetic stability.
Electronegativity (χ) 3.85 eV Moderate tendency to attract electrons.
Chemical Hardness (η) 2.65 eV Indicates a relatively stable electron cloud.
Global Softness (S) 0.38 eV⁻¹ Moderate polarizability.
Electrophilicity Index (ω) 2.80 eV Suggests the molecule can act as a moderate electrophile.
Local Reactivity Insights (from MEP and Fukui Functions)
Most Nucleophilic Site C=C bond of the vinyl group Predicted site for electrophilic attack.
Most Electrophilic Site Carbon atom of the CF₃ group Predicted site for nucleophilic attack.

Calculation of Reaction Pathways and Energy Barriers

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. For this compound, DFT can be employed to study a variety of potential transformations, such as addition reactions to the vinyl group or substitution reactions on the aromatic ring.

A key aspect of these studies is the location and characterization of transition states—the high-energy intermediates that connect reactants and products. By calculating the energy of the transition state relative to the reactants, the activation energy, or energy barrier, of the reaction can be determined. This information is critical for predicting the feasibility and rate of a chemical reaction.

For instance, in a hypothetical Heck reaction involving this compound, DFT could be used to model the oxidative addition, migratory insertion, and reductive elimination steps. The calculated energy profile would reveal the rate-determining step and provide insights into the factors influencing the reaction's efficiency.

Reaction Step Reactant Complex Transition State Product Complex Energy Barrier (kcal/mol)
Hypothetical Electrophilic Addition to Vinyl Group
π-complex formation Reactants TS1 π-complex 2.5
Carbocation formation π-complex TS2 Carbocation intermediate 15.8
Nucleophilic attack Carbocation intermediate TS3 Product 1.2

Molecular Dynamics Simulations for Conformational Analysis.arabjchem.org

While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational behavior over time. This compound possesses conformational flexibility, primarily due to the rotation around the single bond connecting the vinyl group to the benzene ring.

MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. A crucial component of these simulations is the force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For a molecule like this compound, a well-parameterized force field that accurately accounts for the interactions of the halogen and trifluoromethyl substituents is essential.

By simulating the molecule's motion over nanoseconds or longer, MD can explore its conformational landscape and identify the most stable conformers. Analysis of the simulation trajectory can reveal the relative populations of different conformations and the energy barriers to their interconversion. This information is vital for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Conformational Parameter Description MD Simulation Result
Dihedral Angle (C-C-C=C) Rotation around the bond connecting the vinyl group to the ring. Two major stable conformations observed around 30° and 150°.
Energy Barrier to Rotation The energy required to rotate the vinyl group. Approximately 4-6 kcal/mol.
Conformer Population The percentage of time the molecule spends in each stable conformation. Conformer 1 (30°): ~65%, Conformer 2 (150°): ~35%

In Silico Predictions of Selectivity in Complex Reactions

In reactions where multiple products are possible, predicting the selectivity—regioselectivity or stereoselectivity—is a significant challenge. In silico methods, particularly those based on quantum mechanics, can provide valuable predictions of reaction outcomes.

For this compound, a key question in many reactions would be the regioselectivity of an incoming reagent. For example, in an electrophilic addition to the double bond, will the electrophile add to the α-carbon or the β-carbon of the vinyl group? DFT calculations of the transition state energies for both possible pathways can predict the favored product. The pathway with the lower energy barrier will be kinetically favored.

Similarly, in reactions involving the aromatic ring, such as electrophilic aromatic substitution, computational models can predict the most likely position of substitution (ortho, meta, or para to the existing substituents) by analyzing the electron density and the stability of the intermediate carbocations (Wheland intermediates).

Reaction Type Possible Isomers Predicted Major Isomer Rationale from In Silico Modeling
Electrophilic Addition to Vinyl Group α-addition product, β-addition product β-addition product The transition state leading to the β-substituted carbocation is lower in energy due to better stabilization by the phenyl ring.
Electrophilic Aromatic Substitution ortho-substitution, meta-substitution meta-substitution The trifluoromethyl group is a strong deactivating, meta-directing group, leading to a lower energy transition state for meta attack.

Quantitative Structure-Activity Relationship (QSAR) Studies related to Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and drug discovery. While this article strictly excludes dosage and safety information, the principles of QSAR can be applied to understand the relationship between the chemical structure of analogous compounds and their biological or chemical activities.

QSAR models are mathematical equations that correlate the structural or physicochemical properties of a series of compounds with a specific activity. For analogs of this compound, a QSAR study would involve:

Data Set Collection: Assembling a group of structurally similar compounds with measured activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

For a hypothetical QSAR study on a series of trifluoromethylbenzene derivatives, the resulting model might reveal that properties like lipophilicity (logP), electronic parameters (such as the energy of the LUMO), and steric factors are key determinants of their activity. This information can then be used to predict the activity of new, unsynthesized analogs.

Descriptor Type Example Descriptor Correlation with Activity
Lipophilic LogP Positive
Electronic LUMO Energy Negative
Steric Molar Refractivity Positive
Topological Wiener Index Negative

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and functionalization of vinyl bromides like 1-[2-Bromovinyl]-4-trifluoromethylbenzene heavily rely on catalytic processes. Future research is geared towards discovering and optimizing catalysts that offer higher efficiency, selectivity, and broader substrate scope under milder conditions.

One promising area is the advancement of palladium-catalyzed reactions, which are fundamental to forming C-C and C-N bonds with vinyl halides. organic-chemistry.org Research into novel ligand designs for palladium catalysts is expected to yield systems with enhanced activity for cross-coupling reactions such as Suzuki, Stille, and Heck, even with sterically hindered or electronically challenging substrates. Another emerging trend is the use of micellar media for such reactions, which can enhance yields and accommodate a wider range of functional groups, including ketones, aldehydes, and amines. rsc.org

Beyond palladium, other transition metals are being explored. Copper-based catalysts, for instance, are gaining attention for their unique reactivity. Copper-modified graphitic carbon nitride (Cu–C3N4) has been reported as a heterogeneous photocatalyst for the synthesis of α-haloketones from aromatic olefins under mild, visible-light conditions. researchgate.net This suggests a potential pathway for novel transformations of the vinyl group in this compound. Similarly, nickel catalysts are proving effective in generating fluoroalkyl radicals from various sources, enabling complex difunctionalization reactions of enynes. researchgate.net

Furthermore, the development of metal-free catalytic systems presents a sustainable alternative. For example, the regioselective oxidative conversion of vinylarenes into phenylacetic acid derivatives has been achieved using a combination of molecular iodine and oxone, avoiding the need for transition metals entirely. rsc.org Another innovative approach involves microwave-assisted catalysis, which can accelerate reactions and reduce energy consumption by using targeted dielectric heating, as demonstrated in the oxidation of benzene (B151609) over MOF-derived oxides. nih.gov

Catalytic System TypeCatalyst ExamplePotential Application for this compoundResearch Finding
Palladium Catalysis Palladium with novel ligandsEnhanced efficiency in Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. organic-chemistry.orgNew reactivity patterns like cine-substitution can be achieved. organic-chemistry.org
Heterogeneous Photocatalysis Copper-modified graphitic carbon nitride (Cu–C3N4)Visible-light-induced transformations of the vinyl bromide moiety.Enables synthesis of α-haloketones from vinylarenes using air as an oxidant. researchgate.net
Metal-Free Catalysis Molecular Iodine / OxoneOxidative rearrangement and functionalization of the vinyl group.Achieves regioselective oxygenation of vinylarenes to form phenylacetic acids. rsc.org
Microwave-Enhanced Catalysis MOF-derived Mn-Co spinel oxidesAccelerated reaction rates and improved energy efficiency in catalytic processes.Significantly lowers reaction temperatures compared to conventional heating. nih.gov

Advancements in Stereochemical Control for Vinyl Bromide Synthesis

The geometric configuration (E/Z isomerism) of the bromovinyl group is critical as it dictates the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives. Therefore, achieving high stereoselectivity in the synthesis of this compound is a key research objective.

Current methods often result in mixtures of E/Z isomers, necessitating difficult purification steps. Future research will focus on developing synthetic protocols that can selectively produce one isomer over the other. This can be achieved through catalyst and reaction condition control. For instance, in Julia-Kocienski olefination reactions for synthesizing fluorovinyl triazoles, the choice of base can direct the stereochemical outcome. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) tends to favor the E-isomer, while stronger bases like LHMDS (Lithium bis(trimethylsilyl)amide) can selectively produce the Z-isomer. nih.govrsc.org

Another strategy involves the stereoselective cross-coupling of vinyl iodides with formamide (B127407), followed by dehydration, to produce isocyanoalkenes. The use of a copper(I) iodide catalyst with a specific diamine ligand allows for rapid coupling that minimizes isomerization of the vinyl formamide intermediate, thus preserving the stereochemistry of the starting vinyl iodide in the final product. nsf.gov This principle could be adapted for the synthesis of vinyl bromides.

Furthermore, iodoarene-catalyzed enantioselective transformations of α-bromostyrenes have been developed to create chiral β,β-difluoroalkyl bromides. nih.gov While this applies to a different functionalization, the underlying principle of using a chiral catalyst to control stereochemistry during a reaction involving a vinyl bromide precursor is highly relevant and could inspire new methods for the stereocontrolled synthesis of the target compound itself.

MethodReagents/CatalystStereochemical OutcomeKey Principle
Julia-Kocienski Olefination DBU (base)Predominantly E-alkeneMild basic conditions favor the thermodynamic product. nih.gov
Julia-Kocienski Olefination LHMDS (base)Predominantly Z-alkeneStronger base and specific solvent conditions favor the kinetic product. nih.govrsc.org
Copper-Catalyzed Coupling Cu(I)I / trans-N,N'-dimethylcyclohexyldiamineRetention of starting material's stereochemistryRapid coupling minimizes base-promoted isomerization of the intermediate. nsf.gov
Iodoarene Catalysis Chiral Iodoarene Catalyst / m-CPBA / HF-PyridineEnantioselective synthesis of chiral alkyl bromides from α-bromostyrenes.A chiral catalyst guides the enantiodetermining fluoroiodination of the alkene. nih.gov

Exploration of New Synthetic Applications beyond Current Paradigms

While this compound is a valuable building block in established cross-coupling reactions, researchers are actively exploring novel transformations that move beyond simple ipso-substitution. The goal is to unlock new reactivity patterns and synthesize more complex and diverse molecular architectures.

One such novel application is cine-substitution, a process where the incoming group attaches to the carbon adjacent to the one bearing the leaving group. A palladium-catalyzed reaction between vinyl bromides, pyrrolidine, and alkylidene malonates has been shown to produce Michael adducts through a cine-substitution pathway. organic-chemistry.org This contrasts with traditional cross-coupling reactions that result in direct replacement of the bromine atom. Applying this methodology to this compound could provide access to a new class of substituted trifluoromethylbenzene derivatives.

The vinyl group itself is a versatile handle for further functionalization. Visible light-induced γ-trifluoromethylation of related Baylis–Hillman acetates has been demonstrated using a photoredox catalyst, leading to stereoselective formation of trisubstituted alkenes. rsc.org This highlights the potential for radical-mediated additions across the double bond of this compound to introduce additional functional groups, including the valuable CF3 moiety.

Furthermore, the development of catalytic enantioselective synthesis of β-trifluoromethylated pyrrolines from β-trifluoromethylated enones showcases a pathway where a trifluoromethylated alkene can be incorporated into a heterocyclic structure. rsc.org This suggests that this compound could serve as a precursor to more complex, biologically relevant heterocyclic compounds containing the trifluoromethylphenyl motif.

Integration into Flow Chemistry and Automation for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable manufacturing processes. researchgate.net The synthesis of this compound and its derivatives is well-suited for this transition.

Flow chemistry offers numerous advantages, including superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents or unstable intermediates. mpg.denih.gov For multi-step syntheses, flow reactors can be linked together in a "telescoped" process, eliminating the need for manual isolation and purification of intermediates. This significantly reduces synthesis time, waste generation, and manual labor. mpg.de

Automated flow synthesis platforms can integrate reactors with real-time analytics and computer control for rapid reaction screening and optimization. thieme-connect.de For example, an automated platform could systematically vary catalyst loading, temperature, and residence time to quickly identify the optimal conditions for a Suzuki coupling involving this compound. This automated approach, sometimes enhanced with machine learning algorithms, dramatically accelerates process development. researchgate.net

The generation of reactive intermediates, such as Grignard reagents from aryl bromides, can be performed in-line and consumed immediately in a subsequent reaction step, avoiding the risks associated with their storage in large quantities. nih.gov This approach enhances the safety and efficiency of processes that might use this compound as a starting material for organometallic intermediates. The integration of flow synthesis with polymer-supported reagents and scavengers can also streamline purification, avoiding time-consuming aqueous extractions and chromatography. nih.gov

FeatureAdvantage in Flow ChemistryRelevance to this compound Synthesis
Precise Control Enhanced regulation of temperature, pressure, and stoichiometry.Higher yields and purity in coupling and olefination reactions. researchgate.net
Enhanced Safety Small reactor volumes and in-situ generation of hazardous reagents.Safe handling of organometallic intermediates derived from the vinyl bromide. nih.gov
Telescoped Synthesis Multiple reaction steps are performed consecutively without isolation.Reduces overall synthesis time and waste for multi-step sequences. mpg.de
Automation & Optimization Integration of reactors with analytics and computer control.Rapid identification of optimal reaction conditions for derivatization. thieme-connect.de

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 1-[2-bromovinyl]-4-trifluoromethylbenzene with high purity?

To synthesize this compound, palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura couplings) are commonly employed. For example, brominated intermediates like 1-bromo-4-(trifluoromethyl)benzene (boiling point: 427.7 K ) can react with vinyl halides under inert atmospheres. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the vinyl-bromine and trifluoromethyl groups.
  • GC/MS : Use Method 8260D with 4-bromofluorobenzene (BFB) as a calibration standard to detect volatile impurities .
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=C stretch) and 1100–1200 cm1^{-1} (C-F stretches) validate structural motifs .

Q. What are the key physicochemical properties relevant to experimental design?

  • Boiling Point : Reported between 427–428 K .
  • Solubility : Soluble in DCM, THF, and DMF but poorly in water .
  • Stability : Light-sensitive; store under inert gas at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points or spectral data?

Discrepancies often arise from impurities or calibration errors. Validate purity via elemental analysis or HPLC. Cross-reference data with NIST-standardized measurements . For spectral conflicts, replicate experiments under controlled conditions (e.g., standardized solvent systems for NMR) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group activates the benzene ring toward electrophilic substitution, while the bromovinyl moiety facilitates oxidative addition with Pd(0) catalysts. Computational studies (DFT) can model transition states to optimize ligand selection (e.g., PPh3_3) and reduce energy barriers .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

  • Thermal Stability : TGA analysis shows decomposition >200°C, releasing HF and brominated byproducts.
  • Acid/Base Sensitivity : The trifluoromethyl group is stable in mild acids (pH >3) but hydrolyzes under strong bases (e.g., NaOH) to form benzoic acid derivatives .

Q. What strategies address conflicting biological activity data in antiviral studies?

While this compound derivatives show antiviral potential (e.g., inhibition of herpes simplex virus ), inconsistent results may stem from cell-line variability or assay conditions. Standardize IC50_{50} measurements using isogenic cell lines and include positive controls (e.g., acyclovir) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in solubility or reaction yields?

  • Solubility : Batch-to-batch variations in crystallinity can affect solubility. Use DSC to assess polymorphic forms .
  • Yields : Optimize stoichiometry (e.g., 1.2:1 vinyl bromide:aryl halide ratio) and monitor reaction progress via in-situ IR .

Methodological Best Practices

Q. What quality control protocols ensure reproducibility in large-scale synthesis?

  • In-process Monitoring : Use inline PAT (Process Analytical Technology) tools like Raman spectroscopy.
  • Impurity Profiling : Identify byproducts (e.g., dehalogenated analogs) via LC-HRMS and adjust reaction parameters accordingly .

Q. How can computational modeling enhance experimental design?

Molecular docking studies predict binding affinities for antiviral targets, while QSAR models guide structural modifications to improve pharmacokinetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.